molecular formula C22H9BrN4O2 B10889241 4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide

4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide

Cat. No.: B10889241
M. Wt: 441.2 g/mol
InChI Key: GNQOIPVSDYBSJA-UHFFFAOYSA-N
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Description

4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple cyanide groups and bromine atoms, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide typically involves multi-step reactions, including nucleophilic aromatic substitution and cross-coupling reactions. One common method involves the reaction of 4-bromobenzaldehyde with 3,4-dicyanophenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to introduce additional cyanide groups and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide involves its interaction with specific molecular targets and pathways. The presence of multiple cyanide groups allows it to form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Bromo-4-(3,4-dicyanophenoxy)phenoxy]-2-cyanophenyl cyanide is unique due to its combination of bromine and multiple cyanide groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form strong interactions with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H9BrN4O2

Molecular Weight

441.2 g/mol

IUPAC Name

4-[3-bromo-4-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H9BrN4O2/c23-21-9-20(28-18-3-1-14(10-24)16(7-18)12-26)5-6-22(21)29-19-4-2-15(11-25)17(8-19)13-27/h1-9H

InChI Key

GNQOIPVSDYBSJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)Br)C#N)C#N

Origin of Product

United States

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